Hydroxy Iloperidone N-Oxide is a chemical compound derived from iloperidone, an atypical antipsychotic agent primarily used in the treatment of schizophrenia and bipolar disorder. Hydroxy Iloperidone N-Oxide represents a significant metabolic product of iloperidone, which itself is a benzisoxazole derivative. The compound's classification falls under small molecules, specifically within the category of psychotropic medications, due to its interaction with neurotransmitter receptors in the brain.
Iloperidone was first approved by the U.S. Food and Drug Administration on May 6, 2009. It is marketed under the brand name Fanapt and is known for its diverse receptor binding profile, particularly its affinity for serotonin 5-hydroxytryptamine receptor 2A and dopamine D2 receptors . The hydroxy form of iloperidone is formed through metabolic processes in the liver, where iloperidone undergoes various biotransformation pathways, including hydroxylation.
The synthesis of Hydroxy Iloperidone N-Oxide can be achieved through several methods, primarily involving the metabolic conversion of iloperidone. The compound is produced when iloperidone is subjected to enzymatic reactions within the liver, particularly through the action of cytochrome P450 enzymes such as CYP2D6 and CYP3A4, leading to hydroxylation and subsequent oxidation processes .
The synthesis process is characterized by:
Hydroxy Iloperidone N-Oxide retains the core structure of iloperidone but features additional functional groups due to hydroxylation and oxidation. The molecular formula for Hydroxy Iloperidone N-Oxide can be derived from that of iloperidone, with modifications reflecting its hydroxylated and oxidized state.
Hydroxy Iloperidone N-Oxide participates in various chemical reactions typical of hydroxylated compounds:
The stability and reactivity of Hydroxy Iloperidone N-Oxide are influenced by factors such as pH, temperature, and the presence of other reactive species. Understanding these parameters is crucial for predicting its behavior in biological systems.
The mechanism of action for Hydroxy Iloperidone N-Oxide involves its interaction with neurotransmitter receptors in the central nervous system. Similar to iloperidone, it acts primarily as an antagonist at serotonin 5-hydroxytryptamine receptor 2A and dopamine D2 receptors. This antagonistic action helps mitigate symptoms associated with psychotic disorders.
Hydroxy Iloperidone N-Oxide is expected to exhibit physical properties similar to those of iloperidone:
Key chemical properties include:
Scientific Uses
Hydroxy Iloperidone N-Oxide is primarily studied for its role as a metabolite of iloperidone. Its scientific applications include:
Hydroxy Iloperidone N-Oxide is a pharmacologically relevant metabolite formed through sequential biotransformation of the antipsychotic iloperidone. The initial hydroxylation step is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 playing the dominant role. This enzyme mediates para-hydroxylation on the piperidinyl-propoxy phenyl ring of iloperidone, yielding hydroxy iloperidone as the primary intermediate [1] [5]. Kinetic studies using human liver microsomes reveal CYP2D6 exhibits a Michaelis constant (Km) of 5–10 µM for this reaction, indicating moderate substrate affinity [5]. CYP3A4 contributes secondarily through O-demethylation, but its involvement in the direct hydroxylation pathway is minimal [1] [9].
Genetic polymorphisms significantly impact this step: CYP2D6 poor metabolizers show a 50–70% reduction in hydroxy iloperidone formation compared to extensive metabolizers [2]. Rat studies further demonstrate that chronic iloperidone administration alters CYP2D expression patterns in brain regions (e.g., increased activity in the nigrostriatal pathway), suggesting tissue-specific regulation of hydroxylation capacity [1].
Table 1: Enzymatic Parameters for Iloperidone Hydroxylation
| Enzyme | Km (µM) | Vmax (pmol/min/mg) | Primary Site of Hydroxylation |
|---|---|---|---|
| CYP2D6 | 5–10 | 120–180 | Piperidinyl-propoxy phenyl ring |
| CYP3A4 | >50 | 20–40 | Methoxyphenyl ring (O-demethylation) |
The hydroxylated metabolite undergoes subsequent N-oxidation at the piperidine nitrogen to form Hydroxy Iloperidone N-Oxide. This reaction is facilitated by two primary enzymatic systems:
Impurities like the N,N-dioxide derivative form under aggressive conditions (e.g., excess oxidant, elevated temperatures), necessitating strict stoichiometric control [3].
Integrated catalysis is essential for efficient one-pot synthesis:
Table 2: Catalytic Systems for Hydroxylation/N-Oxidation
| Catalyst Type | Reaction Conditions | Hydroxy Iloperidone N-Oxide Yield | Key Advantage |
|---|---|---|---|
| CYP2D6 + FMO3 (enzymatic) | pH 7.4, 37°C, NADPH cofactor | 40–50% | Stereoselectivity |
| Fe(III)-TPPCl/iPrONa | Dichloroethane, 25°C, O2 atmosphere | 80–85% | Single-step conversion |
| Au/TiO2 (UV light) | Methanol, RT, H2O2 | 75% | Rapid reaction kinetics |
Solvent polarity critically influences reaction efficiency:
Optimized parameters for chemical synthesis include:
Multi-step chromatography achieves high-purity (>99.5%) isolation:
Crystallization enhances purity for analytical standards:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: